molecular formula C21H44NO6P B1261189 2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate

2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate

Cat. No. B1261189
M. Wt: 437.6 g/mol
InChI Key: QYTPGOPLNFESQC-RLHAVTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine is 1-(alk-1-enyl)-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl group is specified as (E)-hexadec-1-enyl. It is a tautomer of a 1-[(E)-hexadec-1-enyl]-sn-glycero-3-phosphoethanolamine zwitterion.

Scientific Research Applications

Reactivity and Complex Formation

2-Aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate shows interesting reactivity and complex formation characteristics. For instance, hydroxyethyl phosphate forms monodentate and bidentate complexes with certain cobalt complexes. These complexes differ in their hydrolysis rates, indicating a potential for selective chemical reactions and applications in coordination chemistry (Connolly et al., 1994).

Crystal Structures and Solid-State Behavior

The chemical's derivatives have been studied for their crystal structures and solid-state aggregation behavior. These studies reveal the potential for creating unique molecular architectures with applications in materials science. For example, certain organophosphates form tubular structures through extensive hydrogen bonding, which is a novel aggregation for organophosphates and phosphonic acids (Dar et al., 2015).

Role in Catalysis

This chemical also plays a role in catalysis, particularly in the cleavage of DNA and RNA phosphodiester models. Studies using density functional theory have explored the mechanisms of these catalytic processes, highlighting the versatility of this compound in biochemical and pharmaceutical research (Maxwell et al., 2013).

Polymer Synthesis

In the field of polymer chemistry, derivatives of this compound have been used for synthesizing novel polymers. These polymers show unique properties and have potential applications in various industries, such as coatings and adhesives (Nakai et al., 1978).

Biomedical Applications

In the biomedical field, studies have focused on the synthesis of phosphatidyl ethanolamines, which are key components in biological membranes. These compounds have significant implications in drug delivery and pharmaceutical research (Mcguigan & Swords, 1993).

Zwitterion Properties

The zwitterion properties of certain derivatives have been explored using NMR titrations. Understanding these properties is crucial for applications in chemical sensors, drug delivery systems, and material science (Myller et al., 2013).

properties

Product Name

2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate

Molecular Formula

C21H44NO6P

Molecular Weight

437.6 g/mol

IUPAC Name

2-aminoethyl [(2R)-3-[(E)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate

InChI

InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15+/t21-/m1/s1

InChI Key

QYTPGOPLNFESQC-RLHAVTDZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
Reactant of Route 2
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
Reactant of Route 3
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
Reactant of Route 4
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
Reactant of Route 5
Reactant of Route 5
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate
Reactant of Route 6
2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate

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